molecular formula C23H23NOS B4537656 N-(4-methylbenzyl)-4-{[(4-methylphenyl)thio]methyl}benzamide

N-(4-methylbenzyl)-4-{[(4-methylphenyl)thio]methyl}benzamide

Cat. No. B4537656
M. Wt: 361.5 g/mol
InChI Key: YGZPRTYHWBDQGP-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-4-{[(4-methylphenyl)thio]methyl}benzamide is a compound of interest due to its structural complexity and potential applications in various fields of chemistry and material science. While the specific compound has not been directly studied, related compounds such as N-(4-methylbenzyl)benzamide have been synthesized and analyzed, providing insights into their structure and properties.

Synthesis Analysis

The synthesis of similar compounds, such as N-(4-methylbenzyl)benzamide, has been reported using catalysts like CuI in a versatile approach. Single crystals of the synthesized compound can be grown using techniques like slow evaporation solution technique, which aids in the detailed study of their crystal structure through single-crystal X-ray diffraction methods (Goel et al., 2017).

Molecular Structure Analysis

The molecular structure of related benzamides has been characterized by single-crystal X-ray diffraction, revealing details like orthorhombic lattices and noncentrosymmetric space groups. Intermolecular interactions such as N—H⋯O hydrogen bonds and weak C—H⋯π interactions play a crucial role in stabilizing the crystal structure. Advanced techniques like Hirshfeld surface analysis provide insights into the nature of these intermolecular interactions (Goel et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be explored through various analytical techniques, including Fourier transform IR, NMR, and high-resolution mass spectrometry. These methods help in identifying functional groups and confirming the molecular structure. Additionally, the study of photoluminescence emission spectra, dielectric measurements, and mechanical strength through techniques like the Vickers micro-hardness technique contribute to understanding the chemical properties and reactions of these compounds (Goel et al., 2017).

Physical Properties Analysis

The physical properties such as optical transmittance, optical band gap, UV cutoff wavelength, and piezoelectric coefficients can be determined through linear optical spectroscopy and related methods. These properties are essential for evaluating the potential applications of these compounds in optical and piezoelectric devices (Goel et al., 2017).

Chemical Properties Analysis

Density functional theory (DFT) simulations offer a theoretical framework to calculate optimized molecular geometry, UV–vis spectra, and energy gaps between the highest occupied and lowest unoccupied molecular orbitals. Such theoretical studies complement experimental findings and provide a deeper understanding of the electronic structure and chemical properties of these compounds (Goel et al., 2017).

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-4-[(4-methylphenyl)sulfanylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NOS/c1-17-3-7-19(8-4-17)15-24-23(25)21-11-9-20(10-12-21)16-26-22-13-5-18(2)6-14-22/h3-14H,15-16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZPRTYHWBDQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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